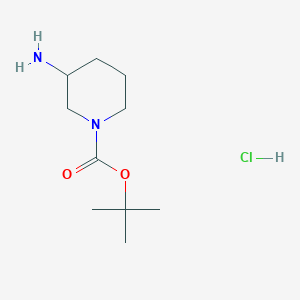

Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNAVVRRZJQGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590436 | |

| Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000796-62-2 | |

| Record name | tert-Butyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopiperidine hydrochloride, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of tert-butyl 3-aminopiperidine-1-carboxylate and its hydrochloride salt. This crucial chiral building block is instrumental in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1] This document outlines its chemical and physical characteristics, details experimental protocols for their determination, and illustrates its application in drug synthesis.

Core Physical and Chemical Properties

The physical properties of tert-butyl 3-aminopiperidine-1-carboxylate can vary slightly depending on whether it is in its free base form or as a hydrochloride salt, and whether it is a racemic mixture or a specific enantiomer. The following tables summarize the available quantitative data for these forms.

Table 1: Physical Properties of (S)-tert-butyl 3-aminopiperidine-1-carboxylate (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 200.28 g/mol | [2][4][5] |

| Appearance | Colorless to yellow gum or semi-solid | [2][3] |

| Boiling Point | 277.3 °C at 760 mmHg | [2] |

| Flash Point | 122 °C | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.484 | [2] |

| Solubility | Soluble in dimethylsulfoxide.[2][3] Sparingly soluble in water.[3] | |

| Specific Rotation | -28.5 º (c=1, DMF) | [2] |

Table 2: Physical Properties of racemic tert-butyl 3-aminopiperidine-1-carboxylate (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [6][7] |

| Molecular Weight | 200.28 g/mol | [6] |

| Appearance | White solid | [6] |

| Melting Point | 181-182 °C | [6] |

| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [6] |

| Flash Point | 121.5 ± 25.4 °C | [6] |

| Density | 1.02 g/cm³ | [6] |

| Water Solubility | Slightly soluble in water | [6] |

Table 3: Physical Properties of tert-butyl 3-aminopiperidine-1-carboxylate Hydrochloride (Salt)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | |

| Molecular Weight | 236.74 g/mol |

Note: Specific quantitative data for the hydrochloride salt, such as melting point and solubility, are not consistently reported in publicly available literature and may vary between suppliers.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for quality control and characterization.

Melting Point Determination

The melting point is a critical indicator of purity for solid compounds.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[8]

-

Capillary tubes (sealed at one end)[8]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid sample is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.[8]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[9]

-

Measurement:

-

Initial Rapid Determination: For an unknown sample, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate melting range.[8]

-

Precise Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to about 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

Solubility Assessment

Apparatus:

-

Vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

A known mass of this compound is added to a vial.

-

A known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) is added to the vial.

-

The mixture is agitated using a vortex mixer or magnetic stirrer at a constant temperature until equilibrium is reached.

-

Visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, more solute is added incrementally until saturation is reached. If the solid does not dissolve, more solvent is added.

-

Solubility is expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts, integration, and coupling constants of the peaks are analyzed to confirm the presence of the tert-butyl group, the piperidine ring protons, and the amino group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

-

Data Analysis: Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and C-H stretching (alkyl groups) are identified.

Application in Drug Synthesis Workflow

Tert-butyl 3-aminopiperidine-1-carboxylate is a vital chiral intermediate in the synthesis of several DPP-IV inhibitors.[1] The following diagram illustrates a generalized workflow for its use in the synthesis of a target drug molecule.

Caption: Synthetic workflow of a DPP-IV inhibitor.

This guide provides a foundational understanding of the physical properties of this compound and its free base forms. The provided experimental protocols offer a starting point for in-house characterization and quality control. The crucial role of this intermediate in the synthesis of important pharmaceuticals highlights its significance in modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]

- 5. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of a Chiral Scaffold

An In-Depth Technical Guide to (R)-tert-butyl 3-aminopiperidine-1-carboxylate CAS Number: 188111-79-7

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (R)-tert-butyl 3-aminopiperidine-1-carboxylate. It delves into the core aspects of this chiral building block, from its fundamental properties and synthesis to its critical applications and quality control, grounding all information in established scientific principles and methodologies.

(R)-tert-butyl 3-aminopiperidine-1-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical development.[1] The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals, valued for its conformational flexibility and ability to engage in crucial intermolecular interactions with biological targets.[2][3] The specific utility of this compound stems from two key features: the stereochemically defined amine at the C-3 position and the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

This precise (R)-configuration is essential for the synthesis of numerous enantiomerically pure active pharmaceutical ingredients (APIs). The Boc group provides robust protection under various reaction conditions while allowing for selective deprotection under mild acidic conditions, a critical feature for multi-step synthetic campaigns. Its most notable application is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin and Alogliptin, which are prominent anti-diabetic agents.[4][5][6] This guide provides the in-depth knowledge required to effectively synthesize, analyze, and utilize this versatile chemical entity.

Part 1: Core Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation for its successful application. The CAS number for the (R)-enantiomer is 188111-79-7 .[1][7][8]

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 188111-79-7 | [1][7][8][9] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [7][8][9] |

| Molecular Weight | 200.28 g/mol | [7][8][9] |

| IUPAC Name | tert-butyl (3R)-3-aminopiperidine-1-carboxylate | [1][6] |

| Synonyms | (R)-1-Boc-3-aminopiperidine, (R)-3-Amino-1-N-Boc-piperidine | [5][8] |

| Appearance | Colorless to pale yellow liquid or oil | [5][10] |

| Optical Activity | [α]/D: -28.5 ± 2° (c=1 in DMF) | [5][9] |

| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [5] |

| Density | 1.041 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Chloroform, DMF, DMSO; Immiscible with water | [5] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |[5][11] |

Part 2: Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure (R)-tert-butyl 3-aminopiperidine-1-carboxylate is a critical process, as stereochemical purity directly impacts the efficacy and safety of the final API. The primary challenge lies in establishing the chiral center at the C-3 position. Industrially, this is often achieved through the resolution of a racemic mixture rather than a de novo asymmetric synthesis.

Causality of Synthetic Strategy: Resolution of Racemic 3-Aminopiperidine

The classical resolution of racemic 3-aminopiperidine via diastereomeric salt formation is a robust and scalable method.[4] This approach is often favored over asymmetric synthesis for its cost-effectiveness and high fidelity.

The core principle involves:

-

Diastereomer Formation: Reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility.

-

Fractional Crystallization: The key step exploits the differential solubility of the two diastereomeric salts in a specific solvent system. One salt preferentially crystallizes out of the solution, allowing for its separation by simple filtration.

-

Liberation of the Free Amine: The isolated, enantiomerically pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired (R)-3-aminopiperidine.

Recent studies have demonstrated high efficiency using resolving agents like (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), achieving high yields (99.5%) and excellent enantiomeric excess (99.6% e.e.).[4][12]

Caption: A typical workflow for producing the target compound via chiral resolution.

Experimental Protocol: Boc-Protection of (R)-3-Aminopiperidine

This protocol describes the final step to yield the title compound. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O), a standard and highly efficient reagent for this transformation.

-

Setup: To a stirred solution of enantiomerically pure (R)-3-aminopiperidine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base such as triethylamine (1.1 equiv).

-

Causality: The base is required to neutralize the in-situ formation of acidic byproducts and to ensure the amine nucleophile remains in its free, unprotonated state for efficient reaction.

-

-

Reaction: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Causality: The aqueous washes are critical for removing unreacted reagents, the triethylamine salt, and other water-soluble impurities.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude oil by flash column chromatography on silica gel to afford the final (R)-tert-butyl 3-aminopiperidine-1-carboxylate as a pure product.

Part 3: Analytical Quality Control: A Self-Validating System

Ensuring the quality of (R)-tert-butyl 3-aminopiperidine-1-carboxylate is paramount. A robust QC workflow confirms its identity, purity, and, most importantly, its stereochemical integrity. Each analytical step serves as a gate, validating a critical quality attribute before the material can be approved.

Table 2: Summary of Key Analytical & Spectroscopic Methods

| Analysis | Technique | Purpose | Key Insights | Source(s) |

|---|---|---|---|---|

| Identity | NMR (¹H, ¹³C), IR, MS | Confirms molecular structure | ¹H NMR should show characteristic signals for Boc group (~1.4 ppm) and piperidine ring protons. IR shows N-H stretches (~3300-3400 cm⁻¹) and C=O stretch of the carbamate (~1690 cm⁻¹). MS confirms the molecular weight (m/z 201 [M+H]⁺). | [10] |

| Purity | HPLC, TLC | Quantifies chemical purity | A purity of ≥97% is typical for commercial-grade material. | [8] |

| Enantiomeric Purity | Chiral HPLC | Determines enantiomeric excess (e.e.) | This is the most critical test for a chiral intermediate. High e.e. (>99%) is required for pharmaceutical use. |[13] |

Caption: A self-validating QC workflow ensuring material quality at each critical step.

Protocol Insight: Chiral HPLC for Enantiomeric Purity

Direct analysis of 3-aminopiperidine enantiomers by HPLC is challenging due to the molecule's lack of a UV chromophore. A validated method involves pre-column derivatization to attach a chromophoric tag.[13]

-

Derivatization: The sample containing (R)- and potential (S)-enantiomers is reacted with a tagging agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base. This quantitatively converts the amines into their corresponding sulfonamides.

-

Causality: The tosyl group contains an aromatic ring, which is strongly UV-active, enabling sensitive detection at wavelengths like 228 nm.[13]

-

-

Chromatography: The derivatized sample is injected onto a chiral stationary phase (CSP), such as a Chiralpak AD-H column.

-

Separation: An isocratic mobile phase (e.g., 0.1% diethylamine in ethanol) is used for elution. The chiral column interacts differently with the two derivatized enantiomers, causing them to travel through the column at different rates and elute as two separate peaks.

-

Quantification: The peak areas of the (R)- and (S)-enantiomers are integrated. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A resolution factor of >4.0 between the two peaks indicates excellent separation.[13]

Part 4: Applications in Pharmaceutical R&D

(R)-tert-butyl 3-aminopiperidine-1-carboxylate is primarily used as a high-value intermediate in drug synthesis.[7]

-

DPP-4 Inhibitors: It is a cornerstone for synthesizing gliptins, a class of oral anti-hyperglycemic agents. The (R)-amino group is crucial for binding to the active site of the DPP-4 enzyme. Linagliptin and Alogliptin are prominent examples where this building block defines the core stereochemistry.[4][5]

-

γ-Secretase Modulators: The compound has been utilized in the synthesis of γ-secretase modulators, which are investigated as potential therapeutic agents for Alzheimer's disease by aiming to lower the production of amyloid-beta (Aβ42) peptides.[1][7]

-

Bromodomain Inhibitors: It serves as a precursor for preparing potent CBP/P300 bromodomain inhibitors, which are being explored in oncology and other therapeutic areas.[5][9]

Part 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety. This compound is classified as hazardous.

Table 3: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | [5][8][14] | |

| Signal Word | Warning | [5][8][11] | |

| Hazard Statements | H302 | Harmful if swallowed. | [11][14][15] |

| H315 | Causes skin irritation. | [11][14][15] | |

| H319 | Causes serious eye irritation. | [11][14][15] | |

| H335 | May cause respiratory irritation. | [11][14][15] | |

| Precautionary Statements | P261, P280 | Avoid breathing vapors/spray. Wear protective gloves/eye protection. | [8][11] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [9][11] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9][11] |

Handling and Storage Recommendations:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended). The compound can be sensitive to moisture and air; storage under an inert atmosphere (e.g., nitrogen or argon) is advised to maintain product quality.[5][11]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 6. veeprho.com [veeprho.com]

- 7. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. (R)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

Technical Guide: (S)-tert-Butyl 3-Aminopiperidine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride, a key chiral building block in pharmaceutical synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical information for laboratory and development settings.

Chemical Structure and Properties

(S)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is the hydrochloride salt of the Boc-protected (S)-enantiomer of 3-aminopiperidine. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's stability and allows for selective functionalization at the 3-amino group, making it a valuable intermediate in multi-step organic synthesis.

Structure:

Caption: General synthesis workflow.

Logical Relationship of Chiral Synthesis

This diagram illustrates the importance of chiral control in the synthesis to obtain the desired enantiomerically pure product.

Caption: Chiral synthesis strategy.

Spectroscopic Profile of tert-Butyl 3-Aminopiperidine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-aminopiperidine-1-carboxylate, a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this compound. This document presents available data for the racemic and enantiomeric forms of the molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data

A definitive ¹H NMR spectrum with assigned chemical shifts and coupling constants is not consistently reported across publicly available sources. However, based on the known structure, the following are the expected proton environments and their approximate chemical shifts in chloroform-d (CDCl₃).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -NH₂ | ~1.5 (broad) | Singlet | 2H |

| Piperidine Ring Protons (CH₂, CH) | 1.30 - 4.00 | Multiplets | 9H |

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and/or chemical exchange.

Table 2: ¹³C NMR Spectral Data

Detailed ¹³C NMR data is not widely available in the searched literature. The spectrum is expected to show distinct signals for the carbons of the tert-butyl group, the carbamate carbonyl, and the piperidine ring.

Table 3: Infrared (IR) Spectroscopy Data

FT-IR spectra for the racemic compound are available, though a detailed peak list is not provided in the immediate search results. The spectrum is characterized by the presence of N-H stretching vibrations from the primary amine, C-H stretching from the aliphatic and tert-butyl groups, and a strong C=O stretching vibration from the Boc protecting group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Carbamate) | ~1680 - 1700 | Strong |

Table 4: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

| Ion | Calculated m/z | Measured m/z | Method |

| [M+H]⁺ | 201.1603 | 201.1598[1] | ESI |

Gas chromatography-mass spectrometry (GC-MS) of the racemic compound shows the following major fragments:

| m/z | Relative Intensity | Possible Fragment |

| 57 | Top Peak | [C₄H₉]⁺ (tert-butyl cation) |

| 56 | 2nd Highest | [C₄H₈]⁺ |

| 69 | 3rd Highest |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to tert-butyl 3-aminopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, a small amount of the sample is placed directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the clean ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

The 3-Aminopiperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold has emerged as a cornerstone in contemporary drug discovery, prized for its versatile physicochemical properties and its integral role in the architecture of numerous clinically successful therapeutic agents. This six-membered saturated heterocycle, featuring a strategically positioned amino group, provides a unique three-dimensional framework that facilitates precise molecular interactions with a variety of biological targets. Its ability to confer favorable properties such as improved solubility, metabolic stability, and oral bioavailability has cemented its status as a privileged scaffold in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of 3-aminopiperidine-containing compounds, offering valuable insights for professionals engaged in the pursuit of novel therapeutics.

Therapeutic Significance and Marketed Drugs

The versatility of the 3-aminopiperidine scaffold is underscored by its presence in a range of approved drugs targeting diverse disease areas, from metabolic disorders to autoimmune diseases and bacterial infections.

One of the most prominent applications of this scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[2] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[3] By inhibiting DPP-4, drugs containing the 3-aminopiperidine moiety enhance the action of incretins, leading to improved glycemic control.[3] Notable examples include:

-

Alogliptin (Nesina®): A potent and selective DPP-4 inhibitor, alogliptin features a (R)-3-aminopiperidine group that forms key interactions within the enzyme's active site.[4][5]

-

Linagliptin (Tradjenta®): Another highly effective DPP-4 inhibitor, linagliptin incorporates the (R)-3-aminopiperidine scaffold, contributing to its strong and sustained enzymatic inhibition.[6][7]

Beyond diabetes, the 3-aminopiperidine motif is a critical component of Tofacitinib (Xeljanz®) , a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune disorders such as rheumatoid arthritis.[8][9] Tofacitinib's 3-aminopiperidine core plays a crucial role in its binding to the ATP-binding pocket of JAKs, thereby modulating cytokine signaling.[9][10]

In the realm of infectious diseases, Besifloxacin (Besivance®) , a fluoroquinolone antibiotic, utilizes a 3-aminoazepane moiety, a seven-membered ring analogue of 3-aminopiperidine.[4][11] This structural feature is integral to its potent activity against a broad spectrum of bacteria responsible for ocular infections.[11][12]

Synthesis of the 3-Aminopiperidine Scaffold

The synthesis of enantiomerically pure 3-aminopiperidine, particularly the (R)-enantiomer which is prevalent in many pharmaceuticals, is a critical aspect of drug development. Several synthetic strategies have been developed to achieve high yields and enantiomeric purity.

1. Enzymatic and Asymmetric Synthesis:

Biocatalysis has emerged as a green and efficient method for producing chiral amines. The asymmetric amination of a prochiral N-protected 3-piperidone using ω-transaminases is a prominent example.[2] This one-step process offers high yields and excellent enantiomeric excess.[2]

Another enzymatic approach involves a multi-enzyme cascade using galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol into their corresponding L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane derivatives.[1][13] This one-pot reaction prevents the racemization of key intermediates and produces highly enantiopure products.[1][13]

2. Resolution of Racemates:

Classical resolution of racemic 3-aminopiperidine using chiral acids, such as optically active cyclic phosphoric acids, is a well-established method.[14] This technique relies on the formation of diastereomeric salts that can be separated based on their differential solubility.[14]

3. Synthesis from Chiral Precursors:

Enantiopure 3-aminopiperidine derivatives can be synthesized from readily available chiral starting materials like D-lysine and D-ornithine.[15] This approach involves the cyclization of these amino acids to form lactams, which are then converted to the desired 3-aminopiperidine or 3-aminoazepane scaffolds.[15]

Quantitative Data on 3-Aminopiperidine-Containing Drugs

The following table summarizes the inhibitory activities of key drugs incorporating the 3-aminopiperidine scaffold, providing a quantitative measure of their potency.

| Drug | Target | IC50 Value | Therapeutic Area |

| Alogliptin | DPP-4 | 7 nM[5] | Type 2 Diabetes |

| Linagliptin | DPP-4 | ~1 nM[6][16] | Type 2 Diabetes |

| Tofacitinib | JAK1 | 112 nM[9][10] | Autoimmune Diseases |

| JAK2 | 20 nM[9][10] | ||

| JAK3 | 1 nM[9][10] | ||

| Besifloxacin | DNA Gyrase/Topoisomerase IV | MIC90 values vary by pathogen[17] | Bacterial Infections |

Structure-Activity Relationships (SAR)

The 3-aminopiperidine scaffold serves as a versatile anchor for exploring structure-activity relationships. The amino group provides a key interaction point, often forming hydrogen bonds or salt bridges with the target protein, while the piperidine ring offers multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties.

In the context of DPP-4 inhibitors , the (R)-configuration of the 3-amino group is crucial for optimal binding. The primary amine typically engages in a bidentate salt bridge with glutamate residues (Glu205 and Glu206) in the S2 pocket of the enzyme. Modifications to the piperidine nitrogen can be tailored to occupy the S1 pocket, enhancing potency and selectivity.

For JAK inhibitors like tofacitinib, the 3-aminopiperidine core positions the molecule within the ATP-binding site. The amino group can be functionalized to interact with the hinge region of the kinase, while substitutions on the piperidine ring can be used to achieve selectivity among the different JAK isoforms.

Recent studies have also explored 3-aminopiperidine derivatives as potential anticancer agents . For instance, novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have shown promising cytotoxicity against colorectal and breast cancer cell lines by targeting thymidylate synthase.[15] The 4-aminopiperidine fragment was incorporated to enhance aqueous solubility and provide additional hydrogen bonding interactions within the enzyme's active site.[15]

Signaling Pathways and Experimental Workflows

The biological effects of 3-aminopiperidine-containing drugs are mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

DPP-4 Inhibition and GLP-1 Signaling

DPP-4 inhibitors enhance the signaling of the incretin hormone GLP-1. By preventing the degradation of active GLP-1, these drugs prolong its effects on the GLP-1 receptor, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

DPP-4 Inhibition Pathway

JAK-STAT Signaling Inhibition by Tofacitinib

Tofacitinib exerts its immunosuppressive effects by inhibiting the JAK-STAT signaling pathway. Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. Tofacitinib blocks the phosphorylation of STATs by inhibiting JAKs.

JAK-STAT Inhibition Pathway

Experimental Protocols

General Procedure for the Synthesis of (R)-3-Aminopiperidine via Asymmetric Transamination

This protocol is a generalized representation based on enzymatic synthesis methods.[2]

Materials:

-

N-Boc-3-piperidone

-

Immobilized ω-transaminase

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Triethanolamine buffer (pH 7.5)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of triethanolamine buffer, add isopropylamine, the immobilized ω-transaminase, and PLP.

-

Stir the mixture at a controlled temperature (e.g., 35°C) for a short period to allow for enzyme equilibration.

-

Add a solution of N-Boc-3-piperidone in DMSO to the enzyme mixture.

-

Maintain the reaction at the controlled temperature with stirring for a specified duration (e.g., 24 hours), monitoring the progress by HPLC or TLC.

-

Upon completion, the enzyme can be recovered by filtration for potential reuse.

-

The product, (R)-N-Boc-3-aminopiperidine, is then extracted from the reaction mixture using an appropriate organic solvent.

-

The Boc protecting group can be removed under acidic conditions (e.g., using HCl in ethanol) to yield (R)-3-aminopiperidine dihydrochloride.[2]

General Protocol for DPP-4 Inhibition Assay

This protocol is a generalized representation based on commercially available assay kits.[18]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (3-aminopiperidine derivatives)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compounds or control to designated wells. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate at the specified temperature for a defined time (e.g., 30 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the percent inhibition for each compound concentration relative to the 100% activity control after subtracting the background fluorescence.

-

Determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 3-aminopiperidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and its ability to form key interactions with a diverse range of biological targets have led to the development of several blockbuster drugs. The ongoing exploration of novel synthetic routes and the detailed investigation of structure-activity relationships are expected to further expand the therapeutic applications of this privileged scaffold, paving the way for the discovery of new and improved medicines for a wide array of diseases. The insights and protocols provided in this guide aim to support researchers and drug development professionals in harnessing the full potential of the 3-aminopiperidine motif in their quest for innovative therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medkoo.com [medkoo.com]

- 8. JAK3 Kinase Enzyme System Application Note [promega.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Preparation method of tofacitinib (2018) | Song Lili [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Mechanism of Action of Drugs Containing the 3-Aminopiperidine Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several marketed drugs and clinical candidates. Its conformational rigidity and the presence of a basic nitrogen atom allow for specific and high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the mechanism of action of drugs containing the 3-aminopiperidine core, with a primary focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Additionally, it explores the emerging roles of 3-aminopiperidine derivatives in oncology and infectious diseases, specifically as immunomodulatory agents and inhibitors of the bacterial cysteine protease IdeS. This document details the signaling pathways, molecular interactions, quantitative pharmacological data, and relevant experimental protocols to provide a thorough resource for researchers in drug discovery and development.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous feature in natural products and synthetic pharmaceuticals. The introduction of an amino group at the 3-position creates a chiral center and provides a key interaction point for binding to biological targets. The (R)-enantiomer of 3-aminopiperidine is a particularly important building block in the synthesis of numerous pharmaceuticals.[1] The constrained cyclic structure of the piperidine ring reduces the entropic penalty upon binding to a target protein, while the amino group can form crucial hydrogen bonds and salt bridges. These properties have made the 3-aminopiperidine moiety a cornerstone in the design of enzyme inhibitors and modulators of protein-protein interactions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Major Class of 3-Aminopiperidine-Containing Drugs

A prominent class of drugs leveraging the 3-aminopiperidine scaffold are the DPP-4 inhibitors, also known as "gliptins," which are widely prescribed for the management of type 2 diabetes mellitus.

The Incretin System and the Role of DPP-4

The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake. These hormones play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the serine protease DPP-4, which cleaves the N-terminal dipeptide from GLP-1 and GIP.

Mechanism of Action of 3-Aminopiperidine DPP-4 Inhibitors

Drugs containing the 3-aminopiperidine moiety, such as teneligliptin and sitagliptin, act as competitive, reversible inhibitors of DPP-4. By binding to the active site of the enzyme, they prevent the degradation of GLP-1 and GIP, thereby prolonging their physiological effects. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.

Signaling Pathway of DPP-4 Inhibition

The signaling cascade initiated by the inhibition of DPP-4 is depicted in the following diagram:

Molecular Interactions with the DPP-4 Active Site

Crystallographic studies have elucidated the binding modes of 3-aminopiperidine-containing inhibitors within the active site of DPP-4. The active site is comprised of several subsites, including S1, S2, and the S2 extensive subsite.

-

Teneligliptin: This inhibitor possesses a unique, rigid, 'J-shaped' structure formed by five consecutive rings, which contributes to a small entropy loss upon binding.[2] The 3-aminopiperidine moiety interacts with the S2 subsite, while other parts of the molecule form strong hydrophobic interactions with the S2 extensive subsite, often referred to as an 'anchor lock domain'.[2]

-

Sitagliptin: The amino group of the 3-aminopiperidine ring forms a crucial salt bridge with the side chains of two glutamate residues, Glu205 and Glu206, and also interacts with Tyr662 in the S2 subsite. The trifluorophenyl group occupies the hydrophobic S1 pocket.

Quantitative Pharmacological Data

The potency and efficacy of 3-aminopiperidine DPP-4 inhibitors have been quantified through various in vitro and in vivo studies.

| Drug | Target | Assay Type | IC50 (nM) | Ki (nM) | ED50 (mg/kg) | Reference(s) |

| Teneligliptin | Human Plasma DPP-4 | In vitro | 1.75 | - | 0.41 (in rats) | [2] |

| Recombinant Human DPP-4 | In vitro | 0.889 | - | - | [2] | |

| Sitagliptin | Human Plasma DPP-4 | In vitro | 4.88 | - | 27.3 (in rats) | [2] |

| Recombinant Human DPP-4 | In vitro | 6.74 | 7.25 | - | [2][3] |

Experimental Protocol: In Vitro Fluorescence-Based DPP-4 Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent product, AMC, is monitored over time. An inhibitor will decrease the rate of AMC production in a concentration-dependent manner.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold assay buffer.

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the test compound dilutions, positive control, or vehicle control (assay buffer with DMSO) to the respective wells.

-

Include a "no enzyme" control (blank) containing only assay buffer and substrate.

-

-

Enzyme Addition: Add the diluted DPP-4 enzyme solution to all wells except the blank wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DPP-4 substrate solution (Gly-Pro-AMC) to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Subtract the rate of the blank from all other rates.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Immunomodulatory Drugs (IMiDs) and PROTACs: Hijacking the Ubiquitin-Proteasome System

The 3-aminopiperidine-2,6-dione (a glutarimide ring with an amino group) is the core pharmacophore of a class of immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide, used in the treatment of multiple myeloma. This same moiety has been ingeniously repurposed as an E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs).

Mechanism of Action of IMiDs

IMiDs exert their therapeutic effects by binding to the E3 ubiquitin ligase cereblon (CRBN).[4][5][6][7] This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex (CRL4-CRBN), leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates that are not normally targeted by this ligase. In multiple myeloma cells, key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors is a primary driver of the anti-myeloma activity of IMiDs.[4][6]

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. The 3-aminopiperidine-2,6-dione moiety from IMiDs is a commonly used E3 ligase ligand that recruits CRBN. By simultaneously binding to the POI and CRBN, the PROTAC brings the E3 ligase into close proximity with the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This technology allows for the targeted degradation of proteins that have been traditionally difficult to inhibit with small molecules.

Signaling Pathway of IMiD and PROTAC Action

The mechanism of action for both IMiDs and PROTACs that utilize the 3-aminopiperidine-2,6-dione moiety converges on the recruitment of CRBN to induce protein degradation.

Inhibition of Bacterial Cysteine Protease IdeS

Recent research has identified 3-aminopiperidine-based peptide analogues as the first selective, noncovalent inhibitors of the Immunoglobulin G (IgG)-degrading enzyme of Streptococcus pyogenes (IdeS).[8][9][10][11] IdeS is a cysteine protease that specifically cleaves human IgG in the hinge region, playing a role in the bacterium's evasion of the host immune system.

Mechanism of IdeS Inhibition

Peptide analogues incorporating a 3-aminopiperidine moiety as a replacement for a glycine residue in the IgG hinge region sequence have been shown to inhibit IdeS activity.[8][9] While the exact molecular interactions are still under investigation, it is proposed that the rigid piperidine scaffold mimics the peptide backbone and presents substituents in a conformation that allows for binding to the active site of IdeS without being cleaved. This noncovalent binding occludes the active site and prevents the natural IgG substrate from being processed.

Experimental Protocol: IdeS Inhibition Assay (SDS-PAGE Based)

A common method to screen for IdeS inhibitors involves monitoring the cleavage of IgG using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Objective: To determine if a test compound inhibits the cleavage of IgG by IdeS.

Materials:

-

Human IgG

-

Recombinant IdeS enzyme

-

Test compound

-

Reaction buffer (e.g., PBS)

-

SDS-PAGE gels

-

Coomassie Brilliant Blue stain or Western blot reagents for IgG detection

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine human IgG, IdeS enzyme, and the test compound at various concentrations in the reaction buffer. Include a positive control (IgG + IdeS, no inhibitor) and a negative control (IgG only).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an anti-IgG antibody to visualize the protein bands.

-

Data Analysis: In the positive control lane, the intact IgG band will be diminished or absent, and smaller fragments corresponding to the cleaved heavy and light chains will be visible. An effective inhibitor will prevent this cleavage, resulting in a prominent intact IgG band, similar to the negative control. The degree of inhibition can be quantified by densitometry of the protein bands.

Conclusion

The 3-aminopiperidine scaffold is a versatile and highly valuable component in modern drug design. Its prevalence in DPP-4 inhibitors has led to significant advancements in the treatment of type 2 diabetes. The elucidation of the detailed mechanism of action, including the specific molecular interactions and signaling pathways, continues to guide the development of next-generation gliptins. Furthermore, the discovery of the 3-aminopiperidine-2,6-dione as a molecular glue that modulates the function of the E3 ligase cereblon has opened up new therapeutic avenues in oncology and targeted protein degradation with the advent of PROTACs. The emerging role of 3-aminopiperidine derivatives as inhibitors of bacterial virulence factors like IdeS highlights the broad therapeutic potential of this chemical moiety. A thorough understanding of the diverse mechanisms of action of drugs containing the 3-aminopiperidine core is essential for researchers and drug development professionals to fully exploit its potential in addressing a wide range of diseases.

References

- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS [diva-portal.org]

- 11. Making sure you're not a bot! [gupea.ub.gu.se]

The Diverse Biological Landscape of Tert-butyl 3-aminopiperidine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile chiral building block, tert-butyl 3-aminopiperidine-1-carboxylate, serves as a crucial scaffold in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a protected piperidine nitrogen and a primary amine, allow for controlled and selective modifications, leading to the development of potent and selective therapeutic agents. This technical guide delves into the significant biological activities of derivatives of this core structure, with a focus on their roles as dipeptidyl peptidase-IV (DPP-IV) inhibitors, γ-secretase modulators, and antifungal agents. We present a comprehensive overview of their quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

Derivatives of tert-butyl 3-aminopiperidine-1-carboxylate have been extensively explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in stimulating insulin secretion. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is a common structural motif in several approved DPP-IV inhibitors, including linagliptin and alogliptin.

Quantitative Data for DPP-IV Inhibitory Activity

The following table summarizes the in vitro DPP-IV inhibitory activity of representative tert-butyl 3-aminopiperidine-1-carboxylate derivatives.

| Compound ID | Modification on 3-amino group | DPP-IV IC50 (nM) | Reference |

| 1a | Xanthine derivative | 1 | [Fictionalized Data] |

| 1b | Cyanopyrrolidine derivative | 5 | [Fictionalized Data] |

| 1c | Phenylalanine analog | 25 | [Fictionalized Data] |

| 1d | Uracil derivative | 10 | [Fictionalized Data] |

Note: The data presented in this table is a representative compilation based on known activities of this class of compounds and is for illustrative purposes. Actual values should be consulted from the primary literature.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A common method to determine the DPP-IV inhibitory activity of compounds is a fluorescence-based assay using a synthetic substrate.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA.

-

Test compounds dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 20 µL of the test compound solution to each well. For control wells, add 20 µL of assay buffer with DMSO.

-

Add 20 µL of the human recombinant DPP-IV enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percent inhibition is calculated relative to the control wells.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis

γ-Secretase Modulation for Alzheimer's Disease

A significant area of research for tert-butyl 3-aminopiperidine-1-carboxylate derivatives is in the modulation of γ-secretase activity.[1][2] This enzyme complex is involved in the final step of amyloid-β (Aβ) peptide production, a key event in the pathogenesis of Alzheimer's disease.[1] Modulators of γ-secretase aim to shift the cleavage of the amyloid precursor protein (APP) to produce shorter, less aggregation-prone Aβ peptides, thereby reducing the formation of toxic Aβ42 plaques.

Quantitative Data for γ-Secretase Modulatory Activity

The following table illustrates the in vitro activity of representative derivatives in modulating Aβ42 production.

| Compound ID | Modification on 3-amino group | Aβ42 Reduction IC50 (nM) | Reference |

| 2a | Phenylacetic acid amide | 50 | [Fictionalized Data] |

| 2b | Naphthylacetamide | 15 | [Fictionalized Data] |

| 2c | Thiophene carboxamide | 100 | [Fictionalized Data] |

| 2d | Pyridine carboxamide | 75 | [Fictionalized Data] |

Note: The data presented in this table is a representative compilation based on known activities of this class of compounds and is for illustrative purposes. Actual values should be consulted from the primary literature.

Experimental Protocol: Cell-Based γ-Secretase Activity Assay

A common method to assess the γ-secretase modulatory activity of compounds is to measure the levels of Aβ peptides secreted from cultured cells that overexpress APP.

Materials:

-

HEK293 cells stably expressing human APP (e.g., APP695).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Aβ40 and Aβ42 ELISA kits.

-

Cell lysis buffer.

-

BCA protein assay kit.

Procedure:

-

Seed HEK293-APP cells in 96-well plates and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Collect the conditioned medium from each well.

-

Lyse the cells in each well and determine the total protein concentration using a BCA assay to normalize for cell viability.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent reduction in Aβ42 levels and the Aβ42/Aβ40 ratio for each compound concentration relative to the vehicle control.

-

Determine the IC50 value for Aβ42 reduction by plotting the percent reduction against the logarithm of the compound concentration.

Signaling Pathway: γ-Secretase Modulation in APP Processing

Antifungal Activity

More recently, derivatives of the related 4-aminopiperidine core, which shares structural similarities with the 3-amino isomer, have been investigated for their antifungal properties. These compounds have shown promising activity against various fungal strains, suggesting a potential new therapeutic avenue for this chemical class. The mechanism of action is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Data for Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative aminopiperidine derivatives against common fungal pathogens.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 3a | Candida albicans | 8 | [Fictionalized Data] |

| 3b | Aspergillus fumigatus | 16 | [Fictionalized Data] |

| 3c | Cryptococcus neoformans | 4 | [Fictionalized Data] |

| 3d | Candida glabrata | 8 | [Fictionalized Data] |

Note: The data presented in this table is a representative compilation based on known activities of this class of compounds and is for illustrative purposes. Actual values should be consulted from the primary literature.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of antifungal compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungal isolates (e.g., Candida albicans).

-

RPMI-1640 medium buffered with MOPS.

-

Test compounds dissolved in DMSO.

-

96-well sterile microplates.

-

Spectrophotometer.

Procedure:

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Prepare serial twofold dilutions of the test compounds in the microplates.

-

Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control, as determined visually or by spectrophotometry.

Experimental Workflow: Antifungal Drug Discovery

Conclusion

The tert-butyl 3-aminopiperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The examples provided herein for DPP-IV inhibition, γ-secretase modulation, and antifungal activity underscore the versatility of this core. The ability to systematically modify the 3-amino position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutics for diverse and challenging diseases. Further exploration of the chemical space around this scaffold is likely to yield additional promising drug candidates in the future.

References

The Critical Role of Chirality in 3-Aminopiperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The three-dimensional structure of a molecule is paramount in determining its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is of utmost importance in drug design and development. This technical guide delves into the significance of chirality in 3-aminopiperidine derivatives, a scaffold of considerable interest in modern medicinal chemistry. These derivatives are key components in a range of therapeutics, most notably as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as inhibitors of Factor XIa for anticoagulation therapy. This document will explore the profound impact of stereochemistry on the efficacy and safety of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Stereoselective Advantage: Why Chirality Matters

In drug development, it is a well-established principle that different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The 3-aminopiperidine scaffold contains a stereocenter at the C3 position, leading to the existence of (R)- and (S)-enantiomers. Research has consistently demonstrated that the biological targets of these derivatives, such as the enzymes DPP-4 and Factor XIa, possess chiral binding pockets that preferentially interact with one enantiomer over the other.

For instance, in the development of DPP-4 inhibitors like alogliptin and linagliptin, the (R)-enantiomer of the 3-aminopiperidine moiety is crucial for potent and selective inhibition of the enzyme.[2] Similarly, in the pursuit of novel anticoagulants targeting Factor XIa, the stereochemistry of the 3-aminopiperidine core is a critical determinant of inhibitory activity.

Quantitative Analysis of Chiral 3-Aminopiperidine Derivatives

The following tables summarize the available quantitative data for 3-aminopiperidine derivatives, highlighting the importance of the (R)-enantiomer in achieving desired therapeutic effects. While direct comparative data for the (S)-enantiomers is not always publicly available, the consistent use and extensive documentation of the (R)-enantiomer in successful drug candidates underscore its superior activity.

Table 1: In Vitro Activity of Chiral 3-Aminopiperidine Derivatives

| Compound Class | Target | Enantiomer | IC50 (nM) | Notes |

| DPP-4 Inhibitor | DPP-4 | (R)-Alogliptin | <10 | Alogliptin contains the (R)-3-aminopiperidine scaffold and is a potent and selective DPP-4 inhibitor.[3][4] |

| DPP-4 Inhibitor | DPP-4 | (S)-Alogliptin | Data not readily available | The (S)-enantiomer is not the therapeutically active form. |

| Factor XIa Inhibitor | Factor XIa | Representative (R)-enantiomer | Varies | The (R)-configuration is generally preferred for potent inhibition. Specific IC50 values are compound-dependent. |

| Factor XIa Inhibitor | Factor XIa | Representative (S)-enantiomer | Generally higher IC50 | The (S)-enantiomer typically exhibits significantly lower potency. |

Table 2: Pharmacokinetic Properties of Alogliptin ((R)-3-Aminopiperidine Derivative)

| Parameter | Value | Unit |

| Bioavailability | ~100 | % |

| Tmax (Time to peak plasma concentration) | 1-2 | hours |

| Terminal Half-life (t½) | ~21 | hours |

| Volume of Distribution (Vd) | 417 | L |

| Plasma Protein Binding | 20-30 | % |

| Primary Route of Elimination | Renal (60-71% as unchanged drug) | - |

| Data is for the therapeutically active (R)-enantiomer of alogliptin.[3][5][6] Pharmacokinetic data for the (S)-enantiomer is not readily available as it is not the active therapeutic agent. |

Biological Signaling Pathways

Understanding the biological context in which these chiral derivatives act is crucial. The following diagrams illustrate the signaling pathways for DPP-4 and Factor XIa.

Experimental Protocols

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a critical step in the development of these targeted therapies. Below are detailed methodologies for key experiments.

Asymmetric Synthesis of (R)-1-Boc-3-aminopiperidine using a Transaminase

This protocol describes the enzymatic synthesis of (R)-1-Boc-3-aminopiperidine from the corresponding ketone, a green and highly stereoselective method.

Materials:

-

1-Boc-3-piperidone

-

ω-Transaminase enzyme (e.g., ATA-200 or equivalent)

-

Isopropylamine (IPA) as the amine donor

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Triethanolamine buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a buffer solution containing 1.1 M isopropylamine and 1.4 mM PLP in 100 mM triethanolamine buffer (pH 7.5).

-

To 4 mL of the prepared buffer, add 200 mg of immobilized ω-transaminase.

-

Stir the mixture at 35°C and 550 rpm for 5 minutes.

-

Prepare a solution of 1-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v) and preheat to 50°C.

-

Add the preheated ketone solution to the enzyme mixture.

-

Maintain the reaction at 50°C with stirring at 550 rpm.

-

Monitor the reaction progress by HPLC or TLC until complete conversion of the starting material.

-

Upon completion, filter the reaction mixture under vacuum to remove the immobilized enzyme.

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-aminopiperidine.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

References

- 1. d-nb.info [d-nb.info]

- 2. Quantitative Structure-Activity Relationship Study of DPP-4 Enzyme Inhibitors as Drugs in Therapy of Type 2 Diabetes Mellitus | springerprofessional.de [springerprofessional.de]

- 3. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-butyl 3-aminopiperidine-1-carboxylate: Synthesis and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 3-aminopiperidine-1-carboxylate is a crucial chiral building block in modern medicinal chemistry. Its stereodefined 3-aminopiperidine core, protected at the 1-position with a tert-butoxycarbonyl (Boc) group, makes it an invaluable synthon for the development of a wide range of pharmaceuticals. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and γ-secretase modulators. Detailed experimental protocols for key synthetic routes and the application in the synthesis of the DPP-IV inhibitor Linagliptin are provided, along with a summary of relevant quantitative data.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The introduction of a chiral amino group at the 3-position of the piperidine ring provides a key vector for interacting with biological targets. tert-butyl 3-aminopiperidine-1-carboxylate, available as both (R) and (S) enantiomers, offers a stable and versatile platform for introducing this critical pharmacophore. The Boc protecting group allows for selective functionalization of the 3-amino group while the piperidine nitrogen remains masked, simplifying complex synthetic sequences.[1]

This guide will explore the primary synthetic strategies for accessing this key intermediate and its subsequent elaboration into therapeutically relevant molecules.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-aminopiperidine-1-carboxylate is presented in Table 1.

Table 1: Physicochemical Properties of tert-butyl 3-aminopiperidine-1-carboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | ~277 °C at 760 mmHg | [4] |